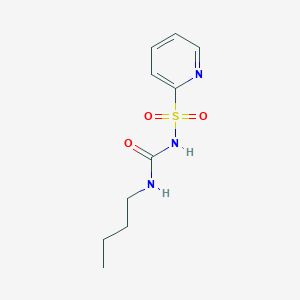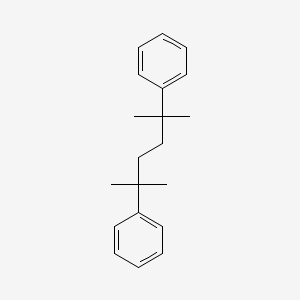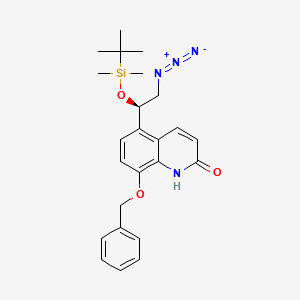
(E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate
Übersicht
Beschreibung
(E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate is an organic compound with a unique structure that includes a furan ring substituted with a methoxycarbonyl group and an acrylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate typically involves the reaction of 5-methoxycarbonyl-2-furyl derivatives with acrylate compounds under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. Catalytic pathways, such as the cross-ketonization of methyl 2-furoate with carboxylic acids, have been explored for the efficient production of furan derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The acrylate moiety can be reduced to form saturated esters.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include furanones, saturated esters, and various substituted furan derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving furan derivatives.
Wirkmechanismus
The mechanism of action of (E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate involves its interaction with molecular targets through its functional groups. The furan ring can participate in π-π stacking interactions, while the methoxycarbonyl and acrylate groups can form hydrogen bonds and undergo nucleophilic attacks. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-(methoxymethyl)furan-2-carboxylate: Similar structure but lacks the acrylate moiety.
Methyl 2-furoate: Contains a furan ring with a methoxycarbonyl group but lacks the acrylate moiety.
Uniqueness
(E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate is unique due to the presence of both the furan ring and the acrylate moiety, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H10O5 |
|---|---|
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
methyl 5-(3-methoxy-3-oxoprop-1-enyl)furan-2-carboxylate |
InChI |
InChI=1S/C10H10O5/c1-13-9(11)6-4-7-3-5-8(15-7)10(12)14-2/h3-6H,1-2H3 |
InChI-Schlüssel |
YHEHEVFHOZQFHC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=CC1=CC=C(O1)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(Chloromethyl)benzo[d][1,2,3]thiadiazole](/img/structure/B8580202.png)
![{4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]phenyl}(diphenyl)phosphane](/img/structure/B8580203.png)





![2-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B8580254.png)






